molecular formula C8H8N2O B1321755 1-Methyl-1H-indazol-7-ol CAS No. 705927-35-1

1-Methyl-1H-indazol-7-ol

Cat. No.: B1321755
CAS No.: 705927-35-1
M. Wt: 148.16 g/mol
InChI Key: ZSRWUUAXXXQENT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-7-ol is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. This compound, with the molecular formula C8H8N2O, features a fused benzene and pyrazole ring system, making it a valuable scaffold in drug discovery and development .

Scientific Research Applications

1-Methyl-1H-indazol-7-ol has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for 1-Methyl-1H-indazol-7-ol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions in the research of 1-Methyl-1H-indazol-7-ol and similar compounds involve the development of new synthetic approaches . There is also a focus on exploring their potential medicinal applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, this compound has been shown to interact with various kinases, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by affecting the PI3K/Akt signaling pathway . This compound also impacts gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it interacts with kinases such as PI3K, modulating their activity and affecting downstream signaling pathways . These interactions result in changes in gene expression, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of inflammatory pathways and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the levels of this compound and its metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of this compound can direct its localization to the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of this compound is essential for its biochemical activity and therapeutic potential .

Preparation Methods

The synthesis of 1-Methyl-1H-indazol-7-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . Industrial production methods often utilize these catalytic processes to ensure high yields and minimal byproducts.

Chemical Reactions Analysis

1-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Comparison with Similar Compounds

1-Methyl-1H-indazol-7-ol can be compared with other indazole derivatives, such as:

  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylindazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRWUUAXXXQENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606598
Record name 1-Methyl-1H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705927-35-1
Record name 1-Methyl-1H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-1-methyl-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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